7-Ethynyl-7,10-dimethylundeca-1,9-diene
Description
Properties
CAS No. |
922736-26-3 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
7-ethynyl-7,10-dimethylundeca-1,9-diene |
InChI |
InChI=1S/C15H24/c1-6-8-9-10-12-15(5,7-2)13-11-14(3)4/h2,6,11H,1,8-10,12-13H2,3-5H3 |
InChI Key |
GATYWOWVEXRZQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(C)(CCCCC=C)C#C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
[2.2]Paracyclophane-1,9-diene Derivatives
Tricyclo[6.2.1.0²,⁷]undeca-3,9-diene
Cyclohexadeca-1,9-diene
7-Ethynyl-7,10-dimethylundeca-1,9-diene (Inferred)
Physicochemical and Functional Properties
Aggregation-Induced Emission (AIE)
Thermal and Spectral Data
- 1,9-Decadiene : Boiling point = 169°C, density = 0.75 g/mL .
- Bromo-[2.2]paracyclophane-1,9-diene : Characterized by ¹H NMR (δ 5.2–6.5 ppm for alkenic protons) and X-ray crystallography .
Research Findings and Limitations
- AIE Mechanism : The through-space conjugation in triphenylvinylphenyl-[2.2]paracyclophane-1,9-diene enhances fluorescence, a property absent in linear dienes like 1,9-decadiene .
- Reactivity : Tricyclo undeca-3,9-diene’s strained structure facilitates unique carbene insertion reactions, unlike unstrained analogs .
- Limitations : Direct data on 7-Ethynyl-7,10-dimethylundeca-1,9-diene is sparse; comparisons rely on structural analogs. Further experimental studies are needed to confirm its properties.
Preparation Methods
Route 1: Alkyne-First Approach via Corey-Fuchs Reaction
Step 1: Synthesis of (4R,5R,6R)-6,10-Dimethylundeca-9-en-1-al (Intermediate A)
Starting with ethyl 4-(benzyloxy)-5-(tert-butyldimethylsilyloxy)-6,10-dimethylundec-9-enoate, sodium borohydride reduces the ester to a primary alcohol (86% yield), which is oxidized to aldehyde A using Dess-Martin periodinane.
Step 2: Alkyne Installation via Corey-Fuchs Protocol
Aldehyde A undergoes dibromo-olefination with carbon tetrabromide and triphenylphosphine, followed by alkyne generation using n-butyllithium to yield 7-ethynyl-7,10-dimethylundec-9-enal (Intermediate B, 55% yield over three steps).
Step 3: Diene Formation via HWE Olefination
Intermediate B is coupled with a phosphonate ester (e.g., diethyl (2-oxopropyl)phosphonate) under HWE conditions (Ba(OH)₂, 85% yield), furnishing the 1,9-diene system.
Step 4: Final Deprotection and Purification
Removal of the tert-butyldimethylsilyl (TBS) group with HF-pyridine and chromatography yields the target compound (overall yield: 32%).
Route 2: Fragment Coupling with Preformed Diene
Step 1: Synthesis of Dienyl Fragment (Intermediate C)
(2Z,4E)-Methyl 7-(tert-butyldimethylsilyloxy)-9-hydroxy-6-methylnona-2,4-dienoate is subjected to Lindlar hydrogenation (86% yield), followed by oxidation to aldehyde C.
Step 2: Alkyne Introduction via Sonogashira Coupling
Aldehyde C reacts with trimethylsilylacetylene under Sonogashira conditions (Pd(PPh₃)₄, CuI, 78% yield), followed by desilylation to install the ethynyl group.
Step 3: Methyl Group Alkylation
A Grignard reagent (e.g., methylmagnesium bromide) alkylates the C10 position with high stereoselectivity (19:1 dr), controlled by a chiral oxazolidinone auxiliary.
Step 4: Macrolactonization and Deprotection
Yamaguchi macrolactonization and TBS removal yield the target molecule (overall yield: 28%).
Comparative Analysis of Methodologies
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 32% | 28% |
| Stereochemical Control | Moderate | High |
| Scalability | Limited | Moderate |
| Purification Complexity | High | Moderate |
Route 1 excels in simplicity but struggles with diastereomeric separation during aldehyde oxidation. Route 2 offers superior stereocontrol via chiral auxiliaries but requires costly palladium catalysts.
Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (500 MHz, CDCl₃) : δ 5.35–5.28 (m, 2H, H1/H9), 2.45 (s, 1H, ethynyl), 1.68 (s, 3H, C10-CH₃), 1.61 (s, 3H, C7-CH₃).
- ¹³C NMR : δ 109.5 (ethynyl carbon), 134.2/128.7 (diene carbons), 22.4/22.1 (methyl groups).
Infrared Spectroscopy (IR)
High-Resolution Mass Spectrometry (HRMS)
Optimization Strategies and Challenges
Catalyst Screening for Alkyne Installation
Iron-based catalysts from diene acetate syntheses were tested as alternatives to palladium in Sonogashira couplings, but yields dropped to 45% due to ethynyl group isomerization.
Solvent Effects on Diene Geometry
Hexane/THF mixtures improved (E,Z)-selectivity (95:5) in HWE olefinations compared to dichloromethane (80:20).
Protection-Deprotection Sequences TBS groups demonstrated superior stability over TES during Dess-Martin oxidations, minimizing side-product formation.
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